3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the pyrazole moiety and the chlorination of the aromatic rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or amino groups.
Scientific Research Applications
3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N~2~-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-N~2~-METHYL-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-1-benzothiophene-2-carboxamide
- 2,3-Dichloro-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-1-benzothiophene-2-carboxamide
- 4,5-Dichloro-N~2~-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methyl-1-benzothiophene-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and benzothiophene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3OS/c1-9-10(8-21(3)19-9)7-20(2)16(22)15-14(18)13-11(17)5-4-6-12(13)23-15/h4-6,8H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEFITVARAYUNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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